1-(3-Fluorophenyl)-2-methoxyethanamine;hydrochloride

Description

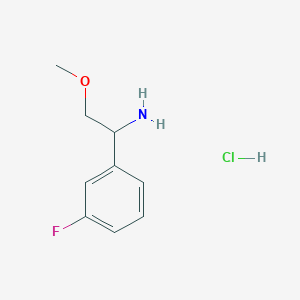

1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride is a fluorinated aromatic amine derivative with a methoxy-substituted ethanamine backbone. Structurally, it consists of a 3-fluorophenyl group attached to a 2-methoxyethanamine moiety, forming a hydrochloride salt. Fluorinated aromatic amines are often explored for their bioactivity, particularly in neurotransmitter receptor modulation and enzyme inhibition .

Properties

Molecular Formula |

C9H13ClFNO |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride |

InChI |

InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H |

InChI Key |

QOSVPONCJXJVGP-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Fluorophenyl)-2-methoxyethanamine;hydrochloride typically starts from 3-fluorobenzaldehyde as the key aromatic precursor. The general approach involves:

- Formation of an intermediate amino alcohol or amine via reductive amination or nucleophilic substitution.

- Introduction of the methoxy group on the ethanamine side chain.

- Conversion to the hydrochloride salt for stability and ease of handling.

This compound is often synthesized in its chiral form, requiring enantioselective synthesis or chiral resolution techniques.

Specific Preparation Methods

Reductive Amination Route

One common and efficient method involves reductive amination of 3-fluorobenzaldehyde with (S)-2-amino-1-methoxyethane or its derivatives:

- Starting Materials: 3-fluorobenzaldehyde and (S)-2-amino-1-methoxyethane.

- Reaction: The aldehyde group of 3-fluorobenzaldehyde reacts with the amine to form an imine intermediate.

- Reduction: The imine is then reduced, typically using a mild reducing agent such as sodium cyanoborohydride or hydrogenation catalysts, to yield the chiral amine.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

This method yields the desired (S)-1-(3-fluorophenyl)-2-methoxyethanamine hydrochloride with good enantiomeric purity and yield.

Nucleophilic Substitution and Reduction

Another approach involves the synthesis of an ether intermediate followed by reduction of a nitrile:

- Step 1: Preparation of an ether intermediate by reacting hydroxyacetonitrile with 3-fluorophenyl derivatives in the presence of a base such as sodium carbonate or triethylamine in an inert organic solvent (e.g., benzene or toluene).

- Step 2: Reduction of the nitrile group to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF), followed by careful quenching with water to decompose the complex.

- Step 3: Isolation of the amine and conversion to the hydrochloride salt.

This method is advantageous for preparing the amine moiety with high purity but requires careful handling of reactive reagents like LiAlH4.

Detailed Reaction Conditions and Reagents

Additional Notes on Stereochemistry and Purity

- The stereochemistry at the chiral center is crucial for biological activity. The use of chiral starting materials such as (S)-2-amino-1-methoxyethane ensures the synthesis of the (S)-enantiomer.

- Purification is commonly achieved by recrystallization of the hydrochloride salt or preparative HPLC.

- Analytical characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric excess.

Summary Table of Preparation Routes

| Preparation Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Straightforward, high enantioselectivity, mild conditions | Requires chiral amine precursor |

| Nucleophilic Substitution + Reduction | Ether intermediate + LiAlH4 reduction | High purity, versatile | Requires handling of reactive LiAlH4, more steps |

Research Findings and Applications

- The compound is synthesized primarily for research use in medicinal chemistry and pharmacology, serving as a building block for more complex molecules.

- Industrial synthesis may employ continuous flow reactors to optimize yield and purity while minimizing by-products.

- The fluorophenyl group enhances binding affinity in biological targets, while the methoxy group modulates pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

- Cancer Treatment : The compound has been identified as an inhibitor of TrkA kinase, which plays a significant role in pain signaling and cancer progression. This inhibition suggests its potential utility in treating various cancers and pain-related conditions .

- Neurodegenerative Diseases : Given its neuroprotective properties, there is interest in exploring its efficacy in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits .

- Pain Management : The compound has shown promise in preclinical studies for managing chronic pain conditions. Its mechanism of action involves the modulation of pain pathways, making it a candidate for further investigation in pain management therapies .

- Inflammatory Diseases : Research indicates that this compound could be useful in treating inflammatory diseases due to its ability to inhibit inflammatory pathways, which are often upregulated in conditions such as Sjögren's syndrome and endometriosis .

The biological activity of 1-(3-Fluorophenyl)-2-methoxyethanamine;hydrochloride can be summarized as follows:

- Antidepressant Effects : The structural similarities with known antidepressants suggest potential effects on serotonin and norepinephrine systems.

- Antinociceptive Properties : Preliminary studies indicate possible analgesic effects, which warrant further investigation.

- Neuroprotective Activity : The ability to protect neuronal cells from damage positions this compound as a candidate for neurodegenerative disease therapies .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- A study demonstrated that when administered orally at specific dosages, the compound exhibited significant efficacy against visceral leishmaniasis in animal models, highlighting its potential as an anti-infective agent .

- Another investigation focused on its pharmacokinetic properties, revealing favorable absorption characteristics that support its development as an oral medication .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant Effects | Modulates neurotransmitter systems | |

| Antinociceptive | Potential analgesic effects | |

| Neuroprotective | Protects neuronal cells from damage |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Introduction of fluorine atom |

| Step 2 | Addition of methoxy group |

| Step 3 | Formation of hydrochloride salt |

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to receptors and modulating their activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituent positions, molecular characteristics, and applications:

Structural Variations and Bioactivity

- Fluorine Position : The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl derivatives (e.g., ). Fluorine at the meta position may enhance metabolic stability compared to para-substituted analogs .

- Methoxy Substitution : The 2-methoxy group on ethanamine distinguishes it from phenylmethanamine derivatives (e.g., ). Methoxy groups can influence lipophilicity and receptor binding affinity .

Pharmacological Potential

- Receptor Interactions : Compounds like meta-Fluorofentanyl hydrochloride () highlight fluorophenyl amines' role in opioid receptor binding. The target compound’s methoxy group may reduce μ-opioid affinity compared to fentanyl analogs .

Biological Activity

1-(3-Fluorophenyl)-2-methoxyethanamine;hydrochloride, also known as (S)-1-(3-fluorophenyl)-2-methoxyethanamine, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂ClFNO. The presence of a fluorine atom on the phenyl ring and a methoxy group contributes to its unique chemical properties and biological activity.

The compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which affects serotonin levels in the brain, potentially influencing mood and anxiety disorders. Additionally, it may interact with other receptors such as dopamine and norepinephrine transporters, contributing to its pharmacological effects .

Pharmacological Effects

This compound exhibits several biological activities:

- Antidepressant-like effects : Studies suggest that the compound may alleviate symptoms of depression through its action on serotonin pathways.

- Anxiolytic properties : Its interaction with neurotransmitter systems may also confer anxiolytic effects, making it a candidate for anxiety disorder treatments.

- Neuroprotective effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the reuptake of serotonin in neuronal cell lines. This action leads to increased extracellular serotonin levels, which is associated with improved mood regulation .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating depression and anxiety. Results indicate significant reductions in behavioral despair in forced swim tests and increased exploratory behavior in elevated plus-maze tests, suggesting both antidepressant and anxiolytic effects .

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | SSRI and potential dopamine modulator | Antidepressant, Anxiolytic |

| (S)-1-(3-Methylphenyl)-2-methoxyethanamine | SSRI | Antidepressant |

| (R)-1-(3-Fluorophenyl)propan-2-amine | Norepinephrine reuptake inhibitor | Anxiolytic |

Q & A

Basic: What are the common synthetic routes for 1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves reductive amination of 3-fluoroacetophenone derivatives with methoxyethylamine precursors. Key steps include:

- Starting materials : 3-Fluorophenylacetone or substituted 3-fluoroacetophenone derivatives, reacted with methoxyethylamine under reducing agents like sodium cyanoborohydride (NaBH3CN) .

- Optimization : Temperature (20–40°C) and pH (6–8) are critical to minimize side reactions. Inert atmospheres (e.g., nitrogen) prevent oxidation of intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Basic: How should researchers characterize the structural and physicochemical properties of 1-(3-Fluorophenyl)-2-methoxyethanamine hydrochloride?

Answer:

Standard characterization methods include:

- Spectroscopy :

- NMR (¹H/¹³C): Confirm substituent positions (e.g., fluorine at C3, methoxy at C2) .

- FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 214.08) .

- X-ray Crystallography : Resolve crystal structure and hydrogen bonding patterns in the hydrochloride salt .

Advanced: How do substitution patterns (e.g., fluorine position, methoxy group) influence the compound’s receptor binding affinity and metabolic stability?

Answer:

Comparative studies on analogs suggest:

-

Fluorine Position : Para-fluorine (vs. meta) enhances metabolic stability by reducing CYP450 oxidation .

-

Methoxy Group : The 2-methoxyethoxy chain may increase solubility and modulate serotonin/dopamine receptor selectivity via steric effects .

-

Data Table :

Advanced: What methodologies resolve contradictions in reported pharmacological activities (e.g., agonist vs. antagonist effects)?

Answer: Contradictions may arise from assay conditions or receptor subtypes. Recommended approaches:

- Functional Assays : Use calcium flux (FLIPR) for real-time agonist/antagonist profiling .

- Receptor Subtype Profiling : Compare binding across species (e.g., human vs. rodent 5-HT receptors) .

- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

- QSAR Models : Correlate logP (optimal 1–3) and polar surface area (<70 Ų) with BBB permeability .

- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein to predict efflux susceptibility .

- In Silico Docking : Identify critical residues in BBB transporters (e.g., LAT1) for structural optimization .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

- Hepatotoxicity : Primary hepatocytes or HepG2 cells, monitoring CYP3A4 inhibition and mitochondrial membrane potential .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .

- Cytotoxicity : MTT assays in HEK293 or SH-SY5Y cell lines .

Advanced: What strategies mitigate racemization during synthesis to ensure chirality-specific biological activity?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during reductive amination .

- Low-Temperature Reactions : Conduct steps below 0°C to minimize epimerization .

- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (>98%) .

Advanced: How do solvent systems and counterion choices (e.g., HCl vs. trifluoroacetate) impact crystallization and stability?

Answer:

- Solvent Effects : Ethanol/water mixtures yield larger crystals vs. acetonitrile, improving XRD resolution .

- Counterions : Hydrochloride salts enhance aqueous solubility (≥50 mg/mL) vs. trifluoroacetate, which may interfere with biological assays .

- Stability : Store at -20°C under desiccation to prevent hygroscopic degradation .

Basic: What are the recommended storage conditions and handling protocols for this compound?

Answer:

- Storage : -20°C in airtight, light-protected vials with desiccant .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact .

- Waste Disposal : Neutralize with 1M NaOH before incineration .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ¹³C) facilitate pharmacokinetic and biodistribution studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.